3,4-difluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide
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Overview
Description
3,4-difluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide is a useful research compound. Its molecular formula is C18H19F2NO3 and its molecular weight is 335.351. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies
Research into the synthesis of fluorinated compounds, including those similar to 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide, demonstrates innovative approaches to creating complex molecules. For instance, the rhodium(III)-catalyzed alkenylation of various benzamides with difluorohomoallylic silyl ethers highlights a method for synthesizing elaborate difluorinated compounds from readily available fluorinated synthons. This process is notable for its broad substrate compatibility, functional group tolerance, scalability, and high regioselectivity, offering new opportunities for the synthesis of difluorinated molecules widely used in pharmaceutical and agrochemical industries (Cui et al., 2023).
Materials Development
The development of materials with enhanced properties is another significant area of application for fluorinated benzamides. For example, highly fluorinated monomers precursors of side-chain liquid crystalline polysiloxanes have been synthesized, showcasing the impact of fluorinated chains on the transition temperatures and liquid crystalline behavior of polymers. These compounds, characterized by their smectogenic properties and temperature-dependent phase transitions, underline the potential of fluorinated benzamides in creating materials with tailored thermal and optical properties (Bracon et al., 1999).
Novel Fluorescence Probes
Fluorinated benzamides have also been explored for their potential in developing novel fluorescence probes. Research on perylenetetracarboxylic diimides substituted with hydrophobic and hydrophilic groups, including fluorinated benzamides, has led to the creation of fluorescent gels. These materials exhibit unique aggregation-induced emission properties, with potential applications in sensing, imaging, and light-emitting devices. The study of their gelating abilities and the properties of these gels contributes to our understanding of how amphiphilic properties and side-chain conformations control the gelating properties of these molecules (Wu et al., 2011).
Mechanism of Action
Target of Action
The primary target of the compound 3,4-difluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide is the Dual specificity mitogen-activated protein kinase kinase 1 . This kinase plays a crucial role in the MAPK/ERK cascade which regulates cell growth and differentiation.
Mode of Action
It is believed to interact with its target kinase, potentially altering its activity and thus influencing the mapk/erk signaling pathway .
Biochemical Pathways
The compound is likely to affect the MAPK/ERK pathway, given its target. This pathway is involved in various cellular processes, including cell growth, differentiation, and survival. Any changes in this pathway could have downstream effects on these processes .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion is currently unavailable .
Result of Action
Given its target, it may influence cell growth and differentiation .
Properties
IUPAC Name |
3,4-difluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO3/c1-12-2-4-13(5-3-12)17(24-9-8-22)11-21-18(23)14-6-7-15(19)16(20)10-14/h2-7,10,17,22H,8-9,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGSZMDUOXKUCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.